Bisantrene -

Bisantrene

Catalog Number: EVT-1572101
CAS Number:
Molecular Formula: C22H22N8
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bisantrene is an anthracenyl bishydrazone with antineoplastic activity. Bisantrene intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. This agent is similar to doxorubicin in activity, but unlike doxorubicin, does not exhibit cardiotoxicity. (NCI04)
Overview

Bisantrene is a synthetic compound classified as an anthracenedione, primarily recognized for its potential as an antitumor agent. Its molecular formula is C22H22N82HClC_{22}H_{22}N_{8}\cdot 2HCl, with a molecular weight of approximately 471.4 g/mol . Bisantrene has been studied for its ability to bind to DNA and inhibit topoisomerase II, making it a candidate for cancer treatment, particularly in various hematological malignancies and solid tumors .

Source

Bisantrene was originally developed in the 1970s and has undergone various studies to assess its efficacy and safety in cancer therapy. It is derived from anthracene, a polycyclic aromatic hydrocarbon, which serves as the backbone for its structure. The compound has been synthesized through various methods, with ongoing research aimed at improving its therapeutic profile and reducing side effects .

Classification

Bisantrene falls under the category of anthracenediones, which are known for their antitumor properties. It is often compared to other chemotherapeutic agents such as mitoxantrone and ametantrone, sharing similar mechanisms of action but differing in their chemical structure and pharmacokinetics .

Synthesis Analysis

Methods

The synthesis of bisantrene typically involves the reaction of specific precursors under controlled conditions. One notable method includes the treatment of BISA-001 with lead(IV) acetate in acetic acid to yield BISA-002, which is further processed to obtain bisantrene .

Technical Details

The synthesis process requires careful temperature control and purification steps to ensure high yields and purity of the final product. Various characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of bisantrene .

Molecular Structure Analysis

Structure

Bisantrene's structure features a complex arrangement characteristic of anthracenediones, with multiple nitrogen atoms incorporated into its configuration. The presence of these nitrogen atoms enhances its interaction with biological targets, particularly DNA .

Data

  • Molecular Formula: C22H22N82HClC_{22}H_{22}N_{8}\cdot 2HCl
  • Molecular Weight: 471.4 g/mol
  • Structural Features: Contains multiple aromatic rings and nitrogen heterocycles that facilitate binding to nucleic acids.
Chemical Reactions Analysis

Reactions

Bisantrene undergoes various chemical reactions primarily involving electrophilic interactions with nucleophilic sites on DNA. Its mechanism includes intercalation between DNA bases and formation of covalent bonds with topoisomerase II, leading to DNA strand breaks which inhibit cancer cell proliferation .

Technical Details

The compound's reactivity is influenced by its electron-rich aromatic system, allowing it to participate in redox reactions under physiological conditions. This property is crucial for its therapeutic action but also poses challenges regarding toxicity and side effects .

Mechanism of Action

Process

Bisantrene exerts its antitumor effects primarily through two mechanisms:

  1. DNA Intercalation: Bisantrene intercalates into the DNA helix, disrupting normal function.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA damage in rapidly dividing cancer cells .

Data

Studies have shown that bisantrene can effectively induce apoptosis in sensitive tumor cell lines without triggering significant toxicity in normal cells. Its unique ability to stabilize G-quadruplex structures in telomeres also contributes to its antitumor efficacy by inhibiting telomerase activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Limited solubility in water at physiological pH; solubility can be enhanced through formulation adjustments .

Chemical Properties

  • Stability: Bisantrene is relatively stable under dry conditions but can precipitate in aqueous environments.
  • Reactivity: Exhibits significant reactivity towards nucleophiles due to the presence of electron-rich sites within its structure.

Relevant pharmacokinetic data indicates that bisantrene has a biphasic elimination profile with varying half-lives depending on dosage and administration route, highlighting the need for careful dosing regimens in clinical settings .

Applications

Bisantrene has shown promise in various scientific applications:

  • Antitumor Agent: Primarily investigated for use against hematological cancers such as acute myelogenous leukemia and solid tumors like breast and ovarian cancers.
  • Research Tool: Utilized in studies exploring DNA interactions, telomerase inhibition, and mechanisms of drug resistance in cancer therapy .
  • Platelet Aggregation Inhibition: Emerging research suggests potential applications in reducing platelet aggregation associated with tumor metastasis, indicating broader therapeutic uses beyond oncology .
Chemical and Pharmacological Profile of Bisantrene

Structural Characterization and Synthesis Pathways

Anthracenyl Bishydrazone Core Structure Analysis

Bisantrene (9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride) features a planar anthracene ring system symmetrically substituted with two imidazolyl-hydrazone side chains. This configuration enables dual DNA-intercalating capacity, where the anthracene moiety inserts between DNA base pairs while the protonated imidazole groups facilitate electrostatic interactions with the phosphate backbone [5] [9]. The molecule’s extended aromatic system (398.47 g/mol molecular weight) optimizes it for stacking within duplex DNA, with X-ray crystallography confirming a inter-ring distance of 6.8 Å – compatible with B-DNA geometry [7]. The terminal imidazole rings adopt a tautomeric equilibrium between 4,5-dihydro-1H-imidazol-2-amine and iminium forms, enhancing solubility under acidic conditions while promoting DNA binding at physiological pH [9].

Physicochemical Properties: Solubility and Stability Challenges

Bisantrene exhibits pH-dependent solubility and stability:

  • Aqueous Solubility: Limited solubility in neutral aqueous solutions (<< 0.1 mg/mL), though moderately soluble in 5% dextrose (1 mg/mL). Precipitation occurs rapidly in physiological fluids due to aggregation and plasma protein binding [2] [4].
  • pH Sensitivity: Degrades rapidly under alkaline conditions (t₁/₂ < 1 hr at pH >8), while remaining stable in acidic formulations (pH 3–5) [2] [8].
  • Thermal Stability: Decomposes above 150°C, necessitating controlled-temperature storage [5].

Table 1: Key Physicochemical Properties of Bisantrene

PropertyCharacteristicsBiological Implications
Molecular Weight398.47 g/molFacilitates cellular uptake
Aqueous Solubility<<0.1 mg/mL (neutral pH); 1 mg/mL in 5% dextroseLimits IV formulation options
DNA Binding Constant (Kb)1.6 × 10⁴ M⁻¹ (calf thymus DNA)Moderate intercalative affinity
pKaImidazole nitrogens: ~7.5 and ~9.0pH-dependent membrane permeability

Synthetic Methodologies and Industrial-Scale Production

The industrial synthesis of bisantrene follows a two-step pathway:

  • Oxidation: BISA-001 (9,10-bis(hydroxymethyl)anthracene) is treated with lead tetraacetate [Pb(OAc)₄] in acetic acid to yield the dialdehyde intermediate BISA-002 [1].
  • Condensation: BISA-002 reacts with 2-hydrazino-4,5-dihydro-1H-imidazole (BISA-003) in ethanol under reflux (2 hours) to form the bis-hydrazone product. Final purification involves crystallization as the dihydrochloride salt [1]. Scale-up challenges include controlling lead residues from the oxidation step and ensuring stoichiometric equivalence during condensation to prevent mono-substituted impurities. The process yields fluorescent orange crystals, earning bisantrene the nickname "Orange Crush" in clinical settings [5].

Pharmacodynamic Properties

DNA Intercalation Capacity and Structural Specificity

Bisantrene intercalates DNA via the anthracene ring, inducing unwinding angles of 14–17° – comparable to classical intercalators like doxorubicin. Spectroscopic analyses (hypochromicity = 32%, bathochromic shift = 18 nm) confirm strong stacking within base pairs [7] [9]. The drug exhibits pronounced sequence selectivity:

  • High Affinity Sites: Prefers oligopurine-oligopyrimidine tracts (e.g., 5'-AGCT-3'), enhancing DNase I cleavage 3.5-fold at these regions [1] [7].
  • Low Affinity Sites: Weakly binds alternating purine-pyrimidine sequences (e.g., 5'-ATAT-3'), reducing DNase I cleavage by 40% [1].Loss of either imidazolyl-hydrazone side chain decreases DNA binding affinity by >90%, confirming their critical role in stabilizing the intercalated complex through minor groove contacts [7]. Additionally, bisantrene inhibits nucleic acid synthesis, reducing [³H]thymidine (DNA) and [³H]uridine (RNA) incorporation by 85% at 10 μM in leukemia cells [1] [9].

Inhibition of Topoisomerase II: Comparative Enzymatic Targets

Bisantrene potently targets eukaryotic type II topoisomerases (TOP2), acting as a dual TOP2 poison and catalytic inhibitor:

  • Poisoning Mechanism: Stabilizes the TOP2-DNA cleavage complex (IC₅₀ = 142 nM), inducing irreversible DNA double-strand breaks. This activity is 4.3-fold more potent against TOP2α (proliferation-associated isoform) than TOP2β (developmental isoform) [3] [6].
  • Catalytic Inhibition: Disrupts ATP hydrolysis by TOP2, preventing re-ligation of DNA strands (IC₅₀ = 0.28 μM) [3].Notably, bisantrene evades multidrug resistance (MDR) mechanisms that expel anthracyclines, as it remains active in P-glycoprotein-overexpressing tumor models [9]. A secondary pharmacodynamic action involves inhibition of FTO (Fat Mass and Obesity-associated protein), an m6A RNA demethylase (IC₅₀ = 142 nM), which dysregulates oncogene expression and immune evasion pathways in leukemia [5].

Table 2: Enzymatic Targets of Bisantrene

TargetInhibition MechanismIC₅₀/EC₅₀Biological Consequence
TOP2αCleavage complex stabilization142 nMDNA double-strand breaks
TOP2βCleavage complex stabilization610 nMGenotoxic stress
FTOCompetitive demethylase inhibition142 nMAltered RNA methylation landscape
DNase ICleavage enhancementNot reportedDNA fragmentation

Pharmacokinetic Behavior

Absorption and Distribution Dynamics

Bisantrene exhibits complex distribution kinetics following intravenous administration:

  • Plasma Clearance: Triexponential decline with harmonic mean terminal half-life (t₁/₂γ) = 26 hours. Plasma clearance averages 42.6 ± 6.7 L/h/m², indicating extensive tissue distribution [4].
  • Volume of Distribution: Steady-state volume (Vdₛₛ) = 627 L/m² – exceeding total body water, suggesting significant tissue binding and/or intracellular accumulation [4].
  • Tissue Penetration: Preferential accumulation in liver, spleen, and bone marrow (tissue:plasma ratios >8:1), correlating with its activity in leukemias. Limited blood-brain barrier penetration (brain:plasma <0.05) [4] [8].Drug precipitation at injection sites complicates absorption, with <30% bioavailability after subcutaneous or intraperitoneal administration in murine models [2].

Hepatic Metabolism and Elimination Pathways

Bisantrene undergoes oxidative hepatic metabolism mediated by cytochrome P450 and flavin monooxygenases:

  • Metabolite Profile: Three polar metabolites (M1–M3) generated via NADPH-dependent pathways under aerobic conditions. Metabolism is suppressed >80% under hypoxia or in CYP-inhibited microsomes [8].
  • Excretion Routes: Renal excretion accounts for only 3.6 ± 1.6% of unchanged drug within 48 hours in humans. Fecal elimination predominates (55–70% of dose), primarily as oxidized metabolites [4] [8].
  • Metabolic Inactivation: Oxidized metabolites exhibit >4-fold reduced cytotoxicity in tumor clonogenic assays, confirming pharmacological deactivation [8].

Table 3: Pharmacokinetic Parameters of Bisantrene in Humans

ParameterValueClinical Relevance
Terminal Half-life26 hours (harmonic mean)Permits intermittent dosing
Plasma Clearance42.6 ± 6.7 L/h/m²Rapid initial distribution
Vdₛₛ627 L/m²Extensive tissue distribution
Urinary Excretion3.6 ± 1.6% (unchanged drug)Minimal renal clearance of parent compound
Metabolic Stabilityt₁/₂ = 60 min (human hepatocytes)Significant first-pass metabolism

Properties

Product Name

Bisantrene

IUPAC Name

N-[(Z)-[10-[(Z)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C22H22N8

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13-,28-14-

InChI Key

NJSMWLQOCQIOPE-JEGUCOMDSA-N

SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5

Synonyms

9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone
bisantrene
bisantrene dihydrochloride
CL 216942
CL216,942
NSC 337766

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5

Isomeric SMILES

C1NC(=NC1)N/N=C\C2=C3C(=C(C4=CC=CC=C24)/C=N\NC5=NCCN5)C=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.